molecular formula C11H21N7O4S B2648341 (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid CAS No. 2137090-68-5

(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid

Cat. No.: B2648341
CAS No.: 2137090-68-5
M. Wt: 347.39
InChI Key: GCKMJGYSTGFIGW-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid is a useful research compound. Its molecular formula is C11H21N7O4S and its molecular weight is 347.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Novel Compounds

The synthesis of new chemical compounds, such as 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole derivatives, has been explored for their potential applications in various fields including medicinal chemistry. These compounds were synthesized through alkylation and condensation processes, yielding a series of derivatives with potential anti-HIV-1 activity. The most active inhibitor against HIV-1 replication and HIV-1 reverse transcriptase was identified, providing a promising lead for further optimization in drug development (Wu et al., 2007).

Organic-Inorganic Hybrid Perovskite-Type Materials

A novel organic-inorganic hybrid hexabromotellurate material was synthesized, featuring a triazole ring-containing amino acid. This synthesis involved XRD, NMR, DFT analysis, and Hirshfeld surface analysis to characterize the structure and intermolecular interactions. Such materials have potential applications in the fields of material science and catalysis, due to their unique structural properties (Fizer et al., 2021).

Development of Energetic Materials

The synthesis of energetic salts of 4-nitramino-3-(5-dinitromethyl-1,2,4-oxadiazolyl)-furazan was achieved through scalable methods, yielding compounds with characteristics typical of secondary explosives. These compounds exhibit high crystal density and promising explosive performances, making them suitable for applications in the defense industry (He et al., 2018).

Properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O2.C5H7N3O2S/c7-4(5(11)12)2-1-3-10-6(8)9;1-3-6-5(8-7-3)11-2-4(9)10/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);2H2,1H3,(H,9,10)(H,6,7,8)/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKMJGYSTGFIGW-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)SCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)SCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N7O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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